![molecular formula C13H18O2 B14062638 (R)-2-((Benzyloxy)methyl)tetrahydro-2H-pyran](/img/structure/B14062638.png)
(R)-2-((Benzyloxy)methyl)tetrahydro-2H-pyran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-((Benzyloxy)methyl)tetrahydro-2H-pyran is an organic compound that features a tetrahydropyran ring substituted with a benzyloxy methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((Benzyloxy)methyl)tetrahydro-2H-pyran typically involves the protection of hydroxyl groups using tetrahydropyranyl (THP) ethers. One common method is the reaction of benzyl alcohol with dihydropyran in the presence of an acid catalyst to form the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been employed to introduce functional groups into organic compounds in a more sustainable and versatile manner .
Chemical Reactions Analysis
Types of Reactions
®-2-((Benzyloxy)methyl)tetrahydro-2H-pyran can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the benzyloxy group to a benzyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyloxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzaldehyde or benzoic acid, while reduction can produce benzyl alcohol.
Scientific Research Applications
®-2-((Benzyloxy)methyl)tetrahydro-2H-pyran has several scientific research applications:
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and natural products.
Industry: The compound is used in the production of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of ®-2-((Benzyloxy)methyl)tetrahydro-2H-pyran involves its ability to act as a protecting group for hydroxyl functionalities. The tetrahydropyranyl group can be selectively removed under acidic conditions, revealing the free hydroxyl group for further chemical transformations. This selective protection and deprotection mechanism is crucial in multi-step organic syntheses.
Comparison with Similar Compounds
Similar Compounds
Tetrahydropyranyl ethers: These compounds are similar in structure and function, used for protecting hydroxyl groups in organic synthesis.
Benzyl ethers: Another class of protecting groups for alcohols, benzyl ethers can be removed under different conditions compared to tetrahydropyranyl ethers.
Uniqueness
®-2-((Benzyloxy)methyl)tetrahydro-2H-pyran is unique due to its combination of a benzyloxy group and a tetrahydropyran ring, providing specific reactivity and stability profiles that are advantageous in certain synthetic applications. Its ability to be selectively removed under mild conditions makes it a valuable tool in complex organic syntheses.
Properties
Molecular Formula |
C13H18O2 |
---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
(2R)-2-(phenylmethoxymethyl)oxane |
InChI |
InChI=1S/C13H18O2/c1-2-6-12(7-3-1)10-14-11-13-8-4-5-9-15-13/h1-3,6-7,13H,4-5,8-11H2/t13-/m1/s1 |
InChI Key |
IBOHXFWJVIANFF-CYBMUJFWSA-N |
Isomeric SMILES |
C1CCO[C@H](C1)COCC2=CC=CC=C2 |
Canonical SMILES |
C1CCOC(C1)COCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.